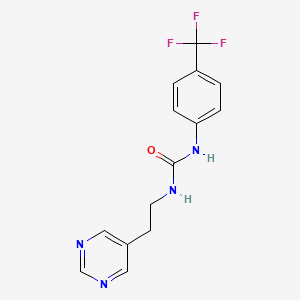
1-(2-(Pyrimidin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a urea derivative, which means it contains a functional group consisting of two amide groups connected to a carbonyl group. It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a phenyl group, which is a six-membered carbon ring. The trifluoromethyl group attached to the phenyl ring is a common substituent in medicinal chemistry due to its ability to modulate the properties of the parent molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the urea functional group, the pyrimidine ring, and the phenyl ring with a trifluoromethyl substituent. These groups could potentially participate in various interactions, including hydrogen bonding (due to the NH groups in the urea and the nitrogen in the pyrimidine), pi stacking (due to the aromatic rings), and dipole-dipole interactions (due to the polar C-F bonds in the trifluoromethyl group) .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, urea derivatives, pyrimidines, and trifluoromethylated compounds are all known to participate in a variety of chemical reactions. For example, urea derivatives can react with alcohols to form carbamates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could result in the ability to form multiple hydrogen bonds, potentially increasing its solubility in water. The trifluoromethyl group could increase its lipophilicity, potentially affecting its distribution in the body .科学的研究の応用
Anti-CML Activity and PI3K/AKT Signaling Pathway
A series of derivatives, including 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea compounds, were synthesized and evaluated for their anti-CML (Chronic Myeloid Leukemia) activity via the PI3K/AKT signaling pathway. Among these, a specific compound demonstrated potent activity against the human CML cell line K562 with minimal cellular toxicity. This compound also showed a strong induced-apoptosis effect on the K562 cell line, suggesting its potential as a treatment option for CML and cancer due to its ability to significantly reduce protein phosphorylation in the PI3K/Akt signal pathway (Weiwei Li et al., 2019).
Structural and Reactivity Studies
Research on the reaction of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(Pyridin-3-yl)pyrimidin-2-yl)urea with methyl iodide, and the X-ray crystallographic structure of its derivative has provided insights into the structural and reactivity characteristics of similar compounds. This study helps in understanding the stability and reactivity of these urea derivatives, contributing to the design of novel compounds with enhanced biological or chemical properties (S. Jung et al., 2008).
Antioxidant Activity Evaluation
The synthesis and evaluation of antioxidant activities of some derivatives have been explored, highlighting the potential health benefits and therapeutic applications of these compounds. By modifying the pyrimidin-2-one structure, researchers aimed to enhance the antioxidant properties, which could contribute to the development of new antioxidant agents (S. George et al., 2010).
Fibroblast Growth Factor Receptor Inhibition
A novel series of N-aryl-N'-pyrimidin-4-yl ureas, including 1-(2-(Pyrimidin-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea derivatives, has been optimized to afford potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) tyrosine kinases. These compounds have shown significant antitumor activity in models overexpressing wild-type FGFR3, supporting their potential use as anticancer agents (V. Guagnano et al., 2011).
Antibacterial Agent Synthesis
The synthesis of new heterocyclic compounds containing a sulfonamido moiety, based on the core structure of this compound, aimed at developing antibacterial agents. These efforts resulted in compounds with high antibacterial activities, underscoring the potential of these derivatives in addressing bacterial infections (M. E. Azab et al., 2013).
作用機序
The mechanism of action would depend on the specific biological target of this compound. Many drugs containing pyrimidine rings act as inhibitors of enzymes involved in nucleotide metabolism, while trifluoromethylated compounds are often used to modulate the lipophilicity and metabolic stability of drug molecules .
Safety and Hazards
将来の方向性
Future research on this compound could involve further exploration of its synthesis, the investigation of its reactivity, the determination of its physical and chemical properties, and the evaluation of its biological activity. This could potentially lead to the development of new drugs or the discovery of new chemical reactions .
特性
IUPAC Name |
1-(2-pyrimidin-5-ylethyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O/c15-14(16,17)11-1-3-12(4-2-11)21-13(22)20-6-5-10-7-18-9-19-8-10/h1-4,7-9H,5-6H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXSEYAUQYSGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

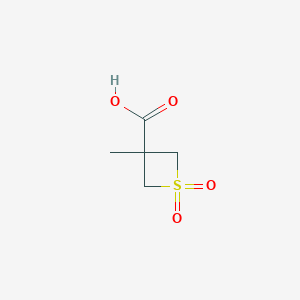
![N-(2,5-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2604134.png)
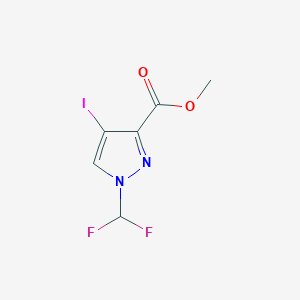
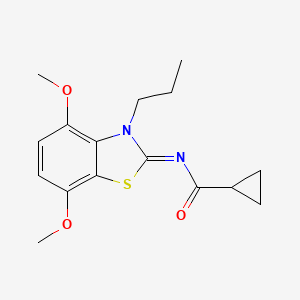
![1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2604140.png)
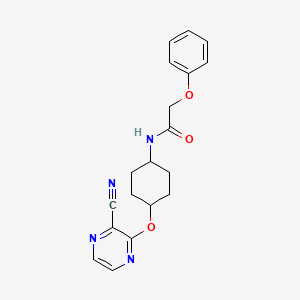
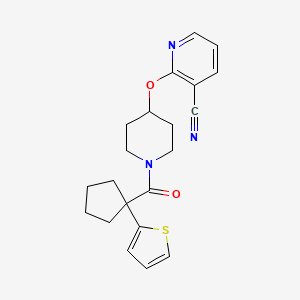
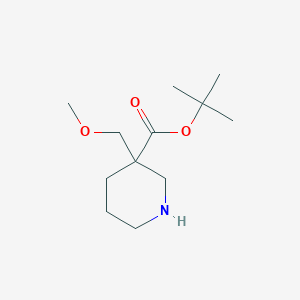
![N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2604146.png)
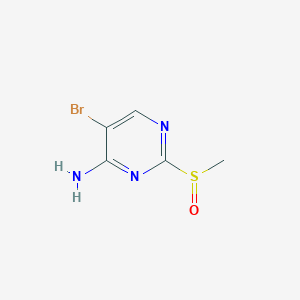
![9-(4-ethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2604149.png)


![2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2604153.png)